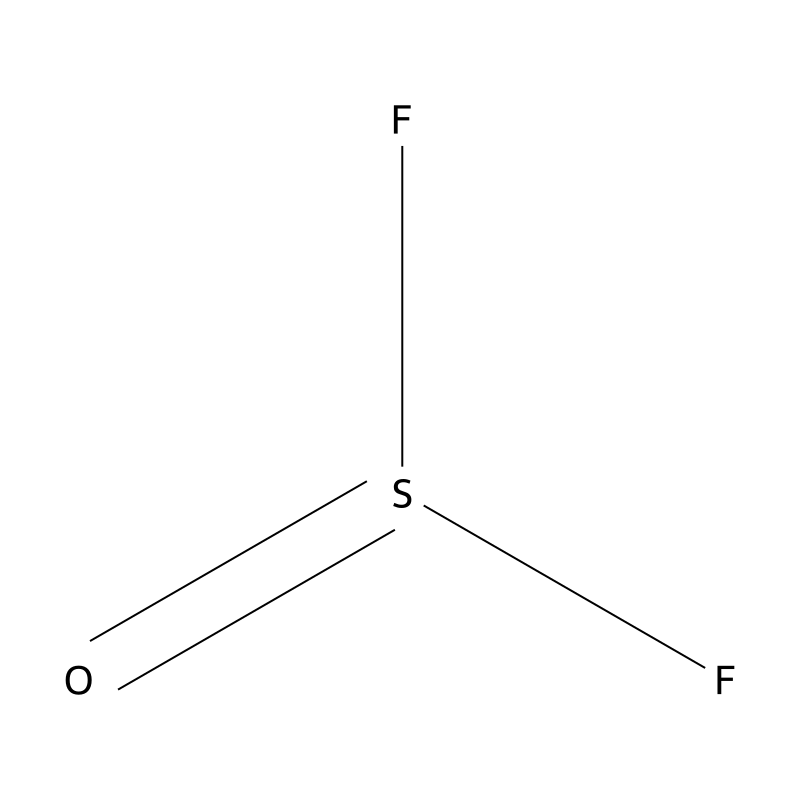

Thionyl fluoride

SOF2

Content Navigation

CAS Number

Product Name

Molecular Formula

SOF2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thionyl fluoride is an inorganic compound with the formula SOF₂. It appears as a colorless gas and is primarily of theoretical interest, although it is a degradation product of sulfur hexafluoride, commonly used as an insulator in electrical equipment. The molecular structure of thionyl fluoride is characterized by a distorted pyramidal shape, exhibiting C₁ symmetry. The bond lengths within the molecule are measured at 1.42 Å for the sulfur-oxygen bond and 1.58 Å for the sulfur-fluorine bond, while the angles formed are 106.2° for O-S-F and 92.2° for F-S-F .

- Hydrolysis: Thionyl fluoride hydrolyzes readily when reacted with water, producing hydrogen fluoride and sulfur dioxide:

- Oxidation and Reduction: It undergoes quantitative oxidation with chloramine-T and reduction with lithium aluminum hydride or sodium borohydride .

- Fluorination: Thionyl fluoride can be generated from the fluorination of sulfur dioxide using phosphorus pentafluoride:

Research on the biological activity of thionyl fluoride is limited, but it is known to be a reactive compound that can potentially interact with biological molecules. Its hydrolysis products, particularly hydrogen fluoride, are known to be toxic and can cause severe irritation to tissues upon contact.

Thionyl fluoride can be synthesized through several methods:

- From Thionyl Chloride: It can be produced by reacting thionyl chloride with fluoride sources such as antimony trifluoride.

- Fluorination of Sulfur Dioxide: As mentioned earlier, it can also be synthesized from sulfur dioxide and phosphorus pentafluoride.

- In-Flow Generation: Recent studies have developed methods for generating thionyl fluoride in flow systems using thionyl chloride and potassium fluoride, allowing for more efficient synthesis .

Thionyl fluoride has several applications:

- Synthetic Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and peptides through one-pot reactions .

- Fluorination Reactions: While not typically used for direct halogenation like its counterparts (thionyl chloride), it plays a role in certain fluorination processes.

Interaction studies involving thionyl fluoride have focused on its reactivity with various nucleophiles and electrophiles. For instance, it acts as a sulfur(IV) SuFEx hub, facilitating the addition of amines or alcohols followed by organometallic reagents . Its interactions with other chemicals highlight its potential utility in synthetic pathways.

Thionyl fluoride shares similarities with several other compounds, particularly those containing sulfur and halogens. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Thionyl Chloride | SOCl₂ | More widely used in halogenation reactions; less volatile than thionyl fluoride. |

| Thionyl Bromide | SOBr₂ | Similar reactivity but less commonly encountered in synthesis compared to thionyl chloride. |

| Sulfur Tetrafluoride | SF₄ | Useful for fluorination; more stable than thionyl fluoride under standard conditions. |

| Sulfur Dioxide | SO₂ | A stable gas that does not contain halogens; serves as a precursor to thionyl fluoride. |

Thionyl fluoride's unique properties stem from its specific molecular structure and reactivity patterns, making it an interesting subject for further research in synthetic chemistry and potential applications in materials science.

XLogP3

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

Thionyl difluoride